![molecular formula C25H18ClN3O2 B2595231 1-(4-chlorophenyl)-3-(4-methylphenyl)-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline CAS No. 901020-32-4](/img/structure/B2595231.png)
1-(4-chlorophenyl)-3-(4-methylphenyl)-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline
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Description
1-(4-chlorophenyl)-3-(4-methylphenyl)-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline is a useful research compound. Its molecular formula is C25H18ClN3O2 and its molecular weight is 427.89. The purity is usually 95%.
BenchChem offers high-quality 1-(4-chlorophenyl)-3-(4-methylphenyl)-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-chlorophenyl)-3-(4-methylphenyl)-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- Anticancer Properties : Researchers have explored the potential of this compound as an anticancer agent. Its unique structure may interfere with cancer cell growth pathways, making it a candidate for further investigation in cancer therapy .
- Anti-inflammatory Effects : The compound’s structural features suggest anti-inflammatory activity. Investigating its impact on inflammatory pathways could lead to novel drug candidates .
- Organometallic Complexes : The tellurium atom in the compound provides an interesting platform for creating organometallic complexes. These complexes can be used in catalysis, sensors, and electronic devices .
- Semiconductor Applications : The compound’s aromatic system and tellurium center make it relevant for semiconductor materials. Researchers may explore its use in optoelectronics or photovoltaics .
- Pollutant Removal : Investigating the removal efficiency of 4-chlorophenol (a common pollutant) using this compound could provide insights into water treatment methods .
- Toxicity Reduction : Assessing its impact on toxicity reduction in environmental contaminants, such as endocrine disruptors, could be valuable .
- Endometriosis Research : The compound’s effects on surgically induced endometriosis in mice have been studied. Further investigations could reveal its mechanisms and potential therapeutic applications .
Medicinal Chemistry and Drug Development
Materials Science and Nanotechnology
Environmental Chemistry and Toxicology
Biological Studies
properties
IUPAC Name |
12-(4-chlorophenyl)-14-(4-methylphenyl)-4,7-dioxa-12,13,17-triazatetracyclo[8.7.0.03,8.011,15]heptadeca-1,3(8),9,11(15),13,16-hexaene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18ClN3O2/c1-15-2-4-16(5-3-15)24-20-14-27-21-13-23-22(30-10-11-31-23)12-19(21)25(20)29(28-24)18-8-6-17(26)7-9-18/h2-9,12-14H,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSZUSJJCMVWMRQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C3=C2C=NC4=CC5=C(C=C43)OCCO5)C6=CC=C(C=C6)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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